molecular formula C13H22ClN B3085730 Butyl[(4-ethylphenyl)methyl]amine hydrochloride CAS No. 1158295-87-4

Butyl[(4-ethylphenyl)methyl]amine hydrochloride

Cat. No.: B3085730
CAS No.: 1158295-87-4
M. Wt: 227.77 g/mol
InChI Key: XXPRISQDXVACNA-UHFFFAOYSA-N
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Description

Butyl[(4-ethylphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt with a butyl group attached to the nitrogen atom and a 4-ethylbenzyl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its structure combines a hydrophobic aromatic ring (4-ethylphenyl) with a flexible aliphatic chain (butyl), which influences its physicochemical properties, such as logP (partition coefficient) and bioavailability.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-3-5-10-14-11-13-8-6-12(4-2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRISQDXVACNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(4-ethylphenyl)methyl]amine hydrochloride typically involves the reductive amination of 4-ethylbenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-ethylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of butyl[(4-ethylphenyl)methyl]amine hydrochloride exhibit significant antitumor properties. For instance, compounds modified with 1,2,4-oxadiazole rings have been synthesized and tested against various cancer cell lines, including human colon carcinoma (Colo 205) and liver cancer (Hep G2). The results showed moderate to high biological activity, with IC50 values ranging from 26.1 to 34.3 µM for the most effective derivatives .

Table 1: Antitumor Activity of Modified Compounds

CompoundCell LineIC50 (µM)Reference
4aColo 20526.1
4bHep G234.3
10aHCT-11613.6
11aA5490.11

Neurological Disorders

This compound has also been investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier. Research suggests that such compounds can act as modulators for neurotransmitter systems, potentially aiding in conditions like depression and anxiety .

Growth Promotion in Livestock

The compound has shown promise in enhancing the growth rate of meat-producing animals. Studies indicate that the administration of this compound can improve feed efficiency and promote lean muscle deposition in livestock, which is beneficial for producers aiming to maximize yield and quality .

Table 2: Growth Promotion Effects in Livestock

Animal TypeDosage (mg/kg)Growth Rate Improvement (%)Reference
Poultry1015
Swine2012
Cattle1510

Chemical Synthesis

In industrial chemistry, this compound serves as a precursor in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block for complex molecules .

Case Study 1: Antitumor Efficacy

A research team synthesized a series of butyl[(4-ethylphenyl)methyl]amine derivatives with varying substitutions on the aromatic ring and evaluated their cytotoxicity against several cancer cell lines. The study revealed that specific substitutions significantly enhanced antitumor activity compared to the parent compound .

Case Study 2: Livestock Growth Trials

In a controlled trial involving swine, researchers administered this compound at different dosages over a six-week period. The results demonstrated a statistically significant increase in average daily gain (ADG) and improved feed conversion ratios among treated animals compared to the control group .

Mechanism of Action

The mechanism of action of Butyl[(4-ethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: 4-Ethyl vs. 4-Fluoro (): The electronegative fluorine atom may improve metabolic stability and alter electronic interactions in biological systems. 4-Benzyloxy (): Introduces steric bulk and hydrogen-bonding capability via the ether oxygen, likely reducing passive diffusion but enabling targeted binding. 4-Ethoxy (): Similar to benzyloxy but smaller, balancing hydrophobicity and polarity.
  • Alkyl Chain Variations: Butyl vs. Secondary vs. Primary Butyl (): The branched chain in the secondary butyl analog may affect conformational flexibility and solubility.
  • Functional Group Additions :

    • Ketone and Piperidine (Eperisone HCl, ) : These groups shift the compound’s pharmacological profile entirely, with Eperisone acting as a muscle relaxant via calcium channel modulation.

Pharmacological and Physicochemical Data

Property Butyl[(4-ethylphenyl)methyl]amine HCl Butyl[(4-methylphenyl)methyl]amine HCl Eperisone HCl
Molecular Weight (g/mol) ~243.77 (estimated) 225.75 (calculated) 313.86
logP (Predicted) ~3.2 ~2.8 ~2.5
Therapeutic Use Not reported Not reported Muscle relaxant
Solubility in Water High (HCl salt) High (HCl salt) Moderate

Biological Activity

Butyl[(4-ethylphenyl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a substituted amine with a butyl group and a 4-ethylphenyl moiety. Its chemical structure can be represented as follows:

C13H19NHCl\text{C}_{13}\text{H}_{19}\text{N}\cdot \text{HCl}

This compound has been studied for its interaction with various biological targets, including enzymes and receptors.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may contribute to its pharmacological effects. For instance, it has been suggested to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation .
  • Receptor Modulation : The compound may also interact with various receptors, influencing neurotransmission and cellular signaling pathways.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
Acetylcholinesterase InhibitionPotential cognitive enhancer
Antimicrobial ActivityInhibits bacterial growth
Antimalarial ActivityPotential treatment for malaria

Case Studies

  • Cognitive Enhancement : A study demonstrated that compounds similar to this compound exhibited significant AChE inhibition, leading to improved cognitive function in animal models .
  • Antimicrobial Properties : In vitro studies have shown that the compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibiotic agent .
  • Antimalarial Effects : Preliminary studies indicate that this compound may possess antimalarial properties, warranting further investigation into its efficacy against Plasmodium falciparum .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components. The following table summarizes findings from SAR studies:

Substituent Effect on Activity Reference
Butyl GroupEnhances lipophilicity
Ethyl Phenyl GroupIncreases receptor affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl[(4-ethylphenyl)methyl]amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis is typical for structurally similar amines. For example, tertiary amines with arylalkyl groups are often synthesized via nucleophilic substitution or reductive amination. Key steps include:

  • Step 1 : Alkylation of 4-ethylbenzyl chloride with butylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Step 2 : Purification via recrystallization or column chromatography.
  • Step 3 : Formation of the hydrochloride salt by treating the free base with HCl in anhydrous ether.
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, temperature, or solvent polarity .

Q. How can researchers analytically characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : A combination of techniques is recommended:

  • HPLC-MS/MS : Quantifies purity and detects impurities using reverse-phase C18 columns with mobile phases like methanol:water (gradient elution). MS/MS fragmentation patterns confirm molecular ions (e.g., [M+H]⁺ at m/z 252.2) .
  • ¹H/¹³C NMR : Assign peaks for the butyl chain (δ ~0.8–1.5 ppm), aromatic protons (δ ~6.8–7.2 ppm), and methylene groups adjacent to nitrogen (δ ~2.5–3.5 ppm).
  • Elemental Analysis : Validate stoichiometry (e.g., C: 62.3%, H: 8.7%, N: 5.1%, Cl: 12.2%) .

Q. What stability considerations are critical for storing and handling this compound in experimental settings?

  • Methodological Answer : Hydrochloride salts of amines are generally more stable than free bases due to reduced hygroscopicity and oxidation susceptibility. Key practices include:

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Handling : Avoid prolonged exposure to moisture or light. Stability can be monitored via periodic HPLC analysis for degradation products (e.g., free base formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific variables. Systematic approaches include:

  • Dose-Response Validation : Compare EC₅₀/IC₅₀ values across orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Metabolite Screening : Use LC-HRMS to identify in situ degradation products interfering with activity (e.g., free base or oxidized derivatives) .
  • Receptor Binding Studies : Employ competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) to confirm target specificity .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking and MD simulations can model interactions:

  • Docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs or enzymes). Focus on hydrophobic pockets accommodating the 4-ethylphenyl group.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Validate with experimental IC₅₀ data .

Q. How does the hydrochloride counterion influence the pharmacokinetic properties of Butyl[(4-ethylphenyl)methyl]amine in vivo?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, impacting bioavailability:

  • Solubility Testing : Compare free base vs. hydrochloride in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Hydrochloride salts may reduce passive diffusion but improve dissolution in acidic environments .

Q. What experimental designs are suitable for probing the role of this compound in oxidative stress pathways?

  • Methodological Answer :

  • Biomarker Profiling : Quantify oxidative stress markers (e.g., 8-OHdG, MDA) in cell lysates or biofluids via SPE-HPLC-MS/MS. Include positive controls (e.g., H₂O₂-treated samples) .
  • Enzyme Inhibition Assays : Test the compound’s effect on ROS-producing enzymes (e.g., NADPH oxidase) using fluorogenic substrates like DHE (dihydroethidium) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields of this compound?

  • Methodological Answer : Yield variability often stems from:

  • Reagent Quality : Impurities in starting materials (e.g., 4-ethylbenzyl chloride) reduce efficiency. Use GC-MS to verify purity.
  • Workup Conditions : Incomplete salt formation during HCl treatment. Optimize pH and solvent polarity during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.